molecular formula C15H17F2NO3 B2648943 N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide CAS No. 2411201-21-1

N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide

Cat. No.: B2648943
CAS No.: 2411201-21-1
M. Wt: 297.302
InChI Key: KKYIATVIRMCEAL-UHFFFAOYSA-N
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Description

N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide is a synthetic organic compound characterized by the presence of difluoromethoxy and propoxy groups attached to a phenyl ring, which is further connected to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of greener and more sustainable methods for difluoromethylation and other key steps is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Scientific Research Applications

N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and propoxy groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy-substituted phenyl derivatives and but-2-ynamide analogs. Examples include:

Uniqueness

N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide is unique due to the combination of its difluoromethoxy and propoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c1-3-5-14(19)18-10-11-6-7-12(20-8-4-2)9-13(11)21-15(16)17/h6-7,9,15H,4,8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYIATVIRMCEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)CNC(=O)C#CC)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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